molecular formula C22H20O2 B1278122 1-(Benzyloxy)-2-(3-methoxystyryl)benzene CAS No. 1072930-86-9

1-(Benzyloxy)-2-(3-methoxystyryl)benzene

Cat. No. B1278122
M. Wt: 316.4 g/mol
InChI Key: YMHAQZODPXEMNF-CCEZHUSRSA-N
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Description

Synthesis Analysis

The synthesis of various benzene derivatives with methoxystyryl groups has been explored in several studies. For instance, the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives was achieved through the Knoevenagel reaction, which involved the reaction of (4-methoxyphenyl)acetonitrile with different aldehydes . Another synthesis approach utilized the Horner-Wadsworth-Emmons reaction to produce 1,4-bis(4-methoxylstyryl)benzene, which was then analyzed as a wavelength shifter in liquid scintillator systems . Additionally, the synthesis of 1,2-dihydro-3-benzoxepins was reported, starting from α-substituted 2-bromo-β-methoxystyrenes, which underwent bromine-lithium exchange followed by reaction with epoxides and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of these benzene derivatives is characterized by the presence of methoxystyryl groups, which influence their photophysical properties. For example, the presence of α-cyano groups in the 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives contributes to their high photoluminescence . The molecular structure of 1,4-bis(4-methoxylstyryl)benzene was further investigated through density functional calculations to understand its electronic structure characteristic in the scintillation process .

Chemical Reactions Analysis

The interaction of benzene derivatives with other chemical agents has been studied, such as the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, which is related to complex formation and ion formation mechanisms . The oxidation process of 1,4-bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups was also examined to understand the behavior of the oxidized species .

Physical and Chemical Properties Analysis

The physical and chemical properties of these benzene derivatives are closely linked to their molecular structure. The photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives were studied in different states, including the liquid crystalline state and isotropic melt, revealing significant bathochromic shifts in emission spectra . The liquid crystalline properties of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit were also investigated, showing smectic-like packing and the influence of lateral flexible alkoxy units on mesogenic behavior .

Scientific Research Applications

Photoluminescent Properties

The compound 1-(Benzyloxy)-2-(3-methoxystyryl)benzene has been explored for its photoluminescent properties. Research by Lowe and Weder (2002) demonstrates that related compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes exhibit significant photoluminescence. This characteristic is particularly pronounced in crystalline solids and low-viscosity molecular solutions, indicating potential applications in photophysical materials and light-emitting devices (Lowe & Weder, 2002).

Radiopharmaceutical Applications

The synthesis of 1-(2′-[18F]-fluoroethoxy)-2,5-bis(4′-methoxystyryl)benzene (18F-FESB), a related compound, has been investigated for use as a novel PET tracer for β-amyloid plaques. This research indicates potential applications in neuroimaging and diagnostics for conditions like Alzheimer's disease (Kumar et al., 2005).

Synthesis of Nonsymmetric Pillar[5]arenes

Research by Kou et al. (2010) on the catalytic cyclocondensation of related compounds, like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, suggests that 1-(Benzyloxy)-2-(3-methoxystyryl)benzene could be useful in the synthesis of nonsymmetric pillar[5]arenes. These compounds have applications in host-guest chemistry and molecular recognition (Kou et al., 2010).

Organic Synthesis Intermediates

A study on 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an intermediate related to 1-(Benzyloxy)-2-(3-methoxystyryl)benzene, demonstrates its importance in organic synthesis. It can be used to introduce various functional groups in the pharmaceutical industry and in the preparation of organic materials (We, 2015).

Luminescent Properties in Lanthanide Complexes

Research involving 4-benzyloxy benzoic acid derivatives, similar to 1-(Benzyloxy)-2-(3-methoxystyryl)benzene, indicates their potential application in luminescent lanthanide complexes. Such compounds can significantly influence the photophysical properties of these complexes, suggesting applications in materials science and optoelectronics (Sivakumar et al., 2010).

properties

IUPAC Name

1-methoxy-3-[(E)-2-(2-phenylmethoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHAQZODPXEMNF-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-(3-methoxystyryl)benzene

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